3-(3-Methylpyridin-2-yl)prop-2-enoic acid;hydrochloride
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Overview
Description
3-(3-methylpyridin-2-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(3-methylpyridin-2-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 3-methylpyridine with acrolein under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-methylpyridin-2-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives such as alcohols.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace the hydrogen atoms in the pyridine ring or the propenoic acid moiety.
Addition: Addition reactions, such as Michael addition, can occur at the double bond of the propenoic acid moiety, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-methylpyridin-2-yl)prop-2-enoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.
Biology: The compound is utilized in biochemical assays and studies to investigate its effects on biological systems.
Medicine: Research into potential therapeutic applications, such as its role in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 3-(3-methylpyridin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(3-methylpyridin-2-yl)prop-2-enoic acid hydrochloride can be compared with similar compounds such as 2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride . While both compounds share a similar core structure, the position of the methyl group differentiates them, leading to variations in their chemical properties and reactivity. This uniqueness makes 3-(3-methylpyridin-2-yl)prop-2-enoic acid hydrochloride valuable for specific research applications where its distinct properties are advantageous.
Conclusion
3-(3-methylpyridin-2-yl)prop-2-enoic acid hydrochloride is a versatile compound with significant applications in scientific research. Its unique chemical structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and utility.
Properties
IUPAC Name |
3-(3-methylpyridin-2-yl)prop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7-3-2-6-10-8(7)4-5-9(11)12;/h2-6H,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJREYGMTNOBHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C=CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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